2-{2,4,5-Trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetic acid
Description
The compound 2-{2,4,5-Trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetic acid is a derivative of the imidazolidinone scaffold, characterized by a trioxo-imidazolidinyl core substituted with a 4-(trifluoromethyl)benzyl group at position 3 and an acetic acid moiety at position 1. The trifluoromethyl (-CF₃) group on the benzyl ring enhances lipophilicity and metabolic stability, which are critical for bioavailability in pharmaceutical candidates. Hydrolysis of the ethyl ester group in vivo likely generates the active carboxylic acid form, which may exhibit improved target binding due to increased polarity.
Properties
IUPAC Name |
2-[2,4,5-trioxo-3-[[4-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O5/c14-13(15,16)8-3-1-7(2-4-8)5-17-10(21)11(22)18(12(17)23)6-9(19)20/h1-4H,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMFFSSNUMDTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-{2,4,5-Trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetic acid (CAS No. 179412-71-6) is a synthetic compound characterized by its unique imidazolidine structure and trifluoromethyl group. This compound has garnered attention for its potential biological activities, which are attributed to its complex arrangement of functional groups including trioxo and imidazolidinyl moieties. The molecular formula of this compound is C13H9F3N2O5, with a molecular weight of approximately 330.22 g/mol .
Chemical Structure and Properties
The structural features of this compound are pivotal in determining its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazolidine ring contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H9F3N2O5 |
| Molecular Weight | 330.22 g/mol |
| CAS Number | 179412-71-6 |
| Chemical Structure | Chemical Structure |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting it could be developed as an antimicrobial agent.
- Inhibition of Carbonic Anhydrase : Similar compounds have been reported to inhibit carbonic anhydrase (CA) isoforms, which play crucial roles in physiological processes such as respiration and fluid balance .
- Anti-inflammatory Effects : The structural characteristics may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Testing : In a study assessing the antimicrobial efficacy of related compounds, several derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
- Carbonic Anhydrase Inhibition : A study demonstrated that certain derivatives with similar structural motifs effectively inhibited the hCA IX isoform at nanomolar concentrations (K_i ranging from 34.9 nM to 0.3246 µM). This suggests that this compound may also possess similar inhibitory properties .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors in biological systems. The trioxo functionality may facilitate hydrogen bonding or π-stacking interactions with amino acids in active sites of target proteins.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups: The 4-CF₃ group in the target compound increases lipophilicity (logP) and resistance to oxidative metabolism compared to halogenated analogues. This property is advantageous for blood-brain barrier penetration in CNS-targeted therapies . 3-F (fluoro) in CAS 188624-41-1 offers moderate electron withdrawal and smaller steric bulk, which may improve solubility while maintaining target affinity .
Terminal Functional Group
- The -COOH group in the target compound increases aqueous solubility compared to ethyl ester derivatives (-COOEt), favoring renal excretion and reducing off-target accumulation. However, esters like those in , and may act as prodrugs, enhancing oral absorption before hydrolysis to the active acid form.
Research Considerations
- Synthetic Accessibility : Ethyl ester precursors (e.g., CAS 179412-40-9) are commercially available, streamlining derivatization studies .
- Medicinal Chemistry Applications : The trifluoromethyl group’s prevalence in FDA-approved drugs (e.g., celecoxib) underscores its therapeutic relevance, positioning the target compound as a promising lead for inflammatory or oncological targets.
Q & A
Q. What experimental controls are critical when comparing bioactivity data across studies?
- Methodological Answer : Standardize inoculum preparation (e.g., McFarland standards), solvent controls (e.g., DMSO ≤1% v/v), and reference strains (e.g., ATCC controls). Publish raw data (e.g., growth curves) to enable meta-analyses. Inconsistent activity reports for triazole derivatives were resolved by harmonizing assay protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
